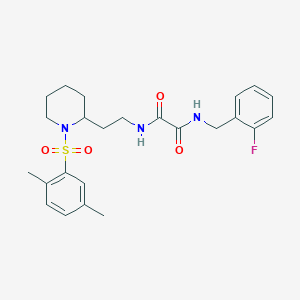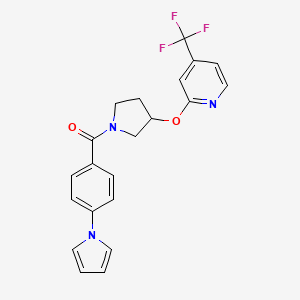
(4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is an organic compound known for its intriguing chemical structure and diverse range of applications. This compound combines multiple functional groups, including pyrrole and pyrrolidine rings, as well as a trifluoromethylated pyridine moiety, making it a molecule of significant interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can be achieved through a multi-step process:
Formation of the pyrrole ring: : This can be done through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization with ammonia or primary amines.
Introduction of the phenyl group: : Through a Suzuki coupling reaction between a pyrrole boronic acid and a bromobenzene derivative.
Formation of the pyrrolidine ring: : By reacting an appropriate ketone with an amine, followed by cyclization.
Introduction of the trifluoromethyl group: : Using a nucleophilic substitution reaction to incorporate the trifluoromethylated pyridine.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to scale up and improve yields. Specific reaction conditions such as temperature, solvent, and catalysts are meticulously controlled to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes several types of chemical reactions:
Oxidation: : The pyrrole and pyrrolidine rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic aromatic substitution reactions are possible due to the presence of phenyl and pyridine rings.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: : m-CPBA, hydrogen peroxide
Reducing agents: : LiAlH4, sodium borohydride
Catalysts: : Palladium on carbon (Pd/C) for Suzuki coupling
Major Products Formed: Major products from these reactions include:
Various oxidation products from pyrrole and pyrrolidine rings
Reduced derivatives with altered functional groups
Applications De Recherche Scientifique
Chemistry: In chemistry, the compound serves as a building block for more complex molecules and is used in developing new synthetic methodologies.
Biology: In biology, its analogs are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in designing drugs targeting specific enzymes or receptors.
Industry: In the industry, it finds applications in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. For instance:
Enzyme inhibition: : By binding to the active sites of enzymes, it can inhibit their activity.
Receptor modulation: : Interaction with cellular receptors can modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
(4-(1H-pyrrol-1-yl)phenyl)methanone
(4-(trifluoromethyl)pyridin-2-yl)oxy)methanone
The combination of pyrrole and pyrrolidine rings with a trifluoromethylated pyridine group makes this compound unique in terms of its structural complexity and potential functional diversity.
These similar compounds typically lack the combined functionalities that impart distinct chemical and biological properties to (4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, making it a notable compound for further exploration and application.
Propriétés
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-7-9-25-19(13-16)29-18-8-12-27(14-18)20(28)15-3-5-17(6-4-15)26-10-1-2-11-26/h1-7,9-11,13,18H,8,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWBFZYMNYTSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2675715.png)
![5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2675716.png)
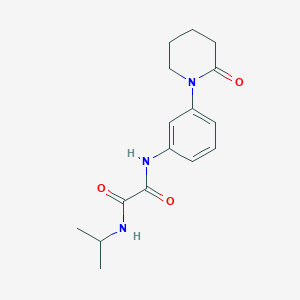
![5-Bromo-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2675719.png)
![5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B2675720.png)

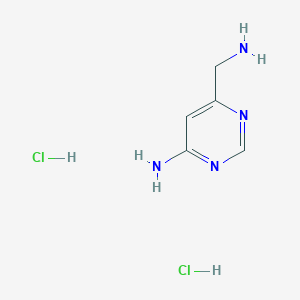
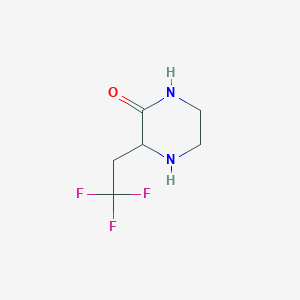
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide](/img/structure/B2675726.png)
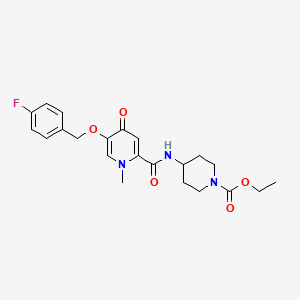
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2675731.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2675734.png)

